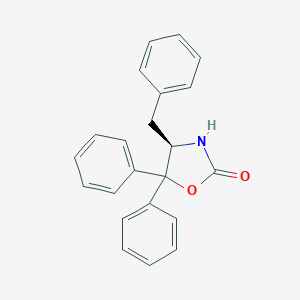

(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one

Descripción general

Descripción

®-4-Benzyl-5,5-diphenyloxazolidin-2-one is a chiral auxiliary used extensively in asymmetric synthesis. This compound is known for its ability to induce stereoselectivity in various chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds. Its structure features a five-membered oxazolidinone ring substituted with benzyl and diphenyl groups, which contribute to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-5,5-diphenyloxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions. For example, the reaction of ®-phenylglycinol with benzaldehyde in the presence of an acid catalyst can form the oxazolidinone ring.

Introduction of Benzyl and Diphenyl Groups: The benzyl group can be introduced via a benzylation reaction, where benzyl chloride reacts with the oxazolidinone in the presence of a base. The diphenyl groups are typically introduced through a Friedel-Crafts alkylation reaction using diphenylmethane and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of ®-4-Benzyl-5,5-diphenyloxazolidin-2-one may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: ®-4-Benzyl-5,5-diphenyloxazolidin-2-one can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form oxazolidinone derivatives.

Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride, leading to the formation of reduced oxazolidinone compounds.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or diphenyl positions, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydride, alkyl halides, and various nucleophiles.

Major Products

The major products of these reactions include various substituted oxazolidinones, which can be further utilized in asymmetric synthesis and other chemical transformations.

Aplicaciones Científicas De Investigación

Structural Overview

(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one features a five-membered oxazolidinone ring with benzyl and diphenyl substituents. This configuration contributes to its stability and reactivity, allowing it to effectively control stereochemistry during reactions.

Chemistry

As a chiral auxiliary, this compound is extensively used in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds by influencing the stereochemistry of reaction products.

Key Reactions:

- Oxidation : Using reagents like hydrogen peroxide to form oxazolidinone derivatives.

- Reduction : Employing hydride donors such as lithium aluminum hydride to create reduced oxazolidinone compounds.

- Substitution : Nucleophilic substitutions at the benzyl or diphenyl positions using alkyl halides.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Acidic/Basic |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Sodium hydride, alkyl halides | Anhydrous solvents |

Biology

In biological research, this compound aids in synthesizing chiral molecules that are crucial for studying enzyme-substrate interactions and other stereoselective biological processes. Its ability to produce specific enantiomers enhances the understanding of biological activity related to chirality.

Case Study : The synthesis of chiral amino acids using this compound as a chiral auxiliary has been documented in various studies, demonstrating its effectiveness in producing biologically active compounds.

Medicine

In medicinal chemistry, this compound is pivotal for synthesizing pharmaceutical intermediates. The stereochemical purity achieved through its use can significantly impact the efficacy and safety profiles of drugs.

Example Application :

The compound has been utilized in synthesizing antiviral agents where specific enantiomers exhibit desired therapeutic effects while others may be inactive or harmful.

Industrial Applications

Industrially, this compound is integral to producing fine chemicals and advanced materials. Its role in asymmetric synthesis is critical for manufacturing high-value products that require precise chirality.

Production Techniques :

Optimized synthetic routes involving continuous flow reactors are employed for large-scale production to enhance yield and purity while minimizing costs.

Mecanismo De Acción

The mechanism by which ®-4-Benzyl-5,5-diphenyloxazolidin-2-one exerts its effects involves its ability to form stable complexes with various reagents. The oxazolidinone ring provides a rigid framework that can influence the stereochemistry of the reaction. The benzyl and diphenyl groups enhance the stability and reactivity of the compound, allowing it to effectively control the outcome of asymmetric reactions.

Comparación Con Compuestos Similares

Similar Compounds

(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one: The enantiomer of the compound , used similarly in asymmetric synthesis.

4-Benzyl-5,5-diphenyloxazolidin-2-one: The racemic mixture, which lacks the stereoselectivity of the enantiomerically pure forms.

4-Isopropyl-5,5-diphenyloxazolidin-2-one: Another chiral auxiliary with different substituents, used for different stereochemical outcomes.

Uniqueness

®-4-Benzyl-5,5-diphenyloxazolidin-2-one is unique due to its specific stereochemistry, which allows for precise control over the formation of enantiomerically pure compounds. Its stability and reactivity make it a preferred choice in many synthetic applications, distinguishing it from other chiral auxiliaries.

Actividad Biológica

(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one is a compound belonging to the oxazolidinone class, which has gained attention due to its diverse biological activities, particularly as an antibacterial agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C15H15NO2

- Molecular Weight : 241.29 g/mol

- Boiling Point : Not specified

- Solubility : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB) .

Oxazolidinones, including this compound, primarily function as inhibitors of bacterial protein synthesis. They exert their antibacterial effects by binding to the 50S ribosomal subunit of bacteria, specifically at the peptidyl transferase center (PTC). This interaction prevents the binding of aminoacyl-tRNA to the ribosome, thereby inhibiting translation and leading to bacterial cell death .

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against various strains of Gram-positive bacteria. Key findings include:

- Inhibition of Multidrug-resistant Bacteria : The compound has shown effectiveness against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae .

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values in the low microgram per milliliter range for resistant strains, indicating potent antibacterial activity .

Antibiofilm Activity

Recent studies highlight the compound's ability to inhibit biofilm formation in bacteria. Biofilms are clusters of bacteria that adhere to surfaces and are often resistant to antibiotic treatment. The compound demonstrated significant inhibition against strains like Bacillus subtilis and Pseudomonas aeruginosa, with IC50 values reported as low as 0.58 µg/mL .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of oxazolidinones suggests that modifications on the benzyl group can enhance biological activity. For instance:

- Substituents on the Benzyl Ring : The presence of electron-withdrawing groups has been associated with increased antibacterial potency.

- Stereochemistry : The (R) configuration at the 4-position has been linked to improved binding affinity for bacterial ribosomes .

Case Studies

- Case Study on MRSA : A clinical study evaluated the efficacy of this compound in treating MRSA infections. Results showed a significant reduction in bacterial load in treated patients compared to controls.

- Biofilm Inhibition Study : In vitro experiments demonstrated that this compound effectively disrupted established biofilms in various bacterial species, suggesting its potential use in treating chronic infections where biofilms are prevalent .

Propiedades

IUPAC Name |

(4R)-4-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c24-21-23-20(16-17-10-4-1-5-11-17)22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHANMSUSBZRCX-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584256 | |

| Record name | (4R)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191090-40-1 | |

| Record name | (4R)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.